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Compound of Interest

Compound Name: CQ-Lyso

Cat. No.: B12372808

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CQ-Lyso, a powerful
ratiometric fluorescent probe for the accurate measurement of lysosomal pH. This document
details the probe's core mechanism, photophysical properties, and provides detailed
experimental protocols for its application in cellular imaging and drug development research.

Core Principles of CQ-Lyso Functionality

CQ-Lyso is a fluorescent probe belonging to the chromenoquinoline chemical class. Its efficacy
as a ratiometric pH sensor stems from a pH-dependent intramolecular charge transfer (ICT)
mechanism.[1][2] In the neutral to basic environment of the cytoplasm, the quinoline ring of
CQ-Lyso is deprotonated, and the molecule exhibits fluorescence in the green spectrum.
However, upon accumulation within the acidic lumen of lysosomes, the quinoline nitrogen
becomes protonated. This protonation enhances the ICT process within the molecule, leading
to a significant red-shift in both its absorption and emission spectra.[1][2] This dual-emission
property allows for ratiometric analysis, where the ratio of the fluorescence intensities at two
distinct wavelengths is used to determine the pH, thereby providing a robust and quantitative
measurement that is independent of probe concentration, photobleaching, and cell path length.

Signaling Pathway: Mechanism of Action

The operational principle of CQ-Lyso is illustrated in the following diagram:
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Caption: Mechanism of CQ-Lyso as a ratiometric pH probe.

Quantitative Data Presentation

The photophysical properties of CQ-Lyso are summarized in the table below, providing key
data points for experimental design and analysis.
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Property Value Reference
Chemical Class Chromenoquinoline [1]
Excitation Wavelength (Aex) 488 nm

Emission Wavelength 1 (Aem1) 515 - 550 nm (Green)

Emission Wavelength 2 (A\em2) 570 - 620 nm (Red)

Absorption Shift (Acidification) 104 nm

Emission Shift (Acidification) 53 nm

Not explicitly stated in
reviewed literature. Can be
determined experimentally by
measuring the fluorescence
pKa ,
ratio over a range of known pH
values and fitting the data to
the Henderson-Hasselbalch

equation.

Not explicitly stated in

reviewed literature. Can be
Quantum Yield () determined experimentally

using a reference fluorophore

with a known quantum yield.

Colocalization with o
Pearson's Coefficient: 0.97
LysoTracker Deep Red

Colocalization with
LysoTracker Blue DND-22

Pearson's Coefficient: 0.95

Experimental Protocols
Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell types and
experimental conditions.
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e Cell Culture: Culture cells (e.g., HelLa cells) in a suitable medium, such as DMEM
supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a
humidified atmosphere with 5% CO2.

o Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence
microscopy and allow them to adhere and grow to the desired confluency (typically 70-80%).

o Preparation of CQ-Lyso Stock Solution: Prepare a 1-10 mM stock solution of CQ-Lyso in
anhydrous DMSO. Store the stock solution at -20°C, protected from light.

o Preparation of Staining Solution: On the day of the experiment, dilute the CQ-Lyso stock
solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS) to a final
working concentration of 5 M.

o Cell Staining: Remove the culture medium from the cells and wash them once with warm
PBS. Add the 5 uM CQ-Lyso staining solution to the cells and incubate for 15-30 minutes at
37°C.

e Washing: After incubation, remove the staining solution and wash the cells two to three times
with warm PBS or imaging medium to remove any excess probe.

e Imaging: Proceed immediately to fluorescence imaging.

Ratiometric Fluorescence Imaging

o Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a 488
nm laser or corresponding excitation filter.

e Image Acquisition: Acquire two separate images (or use a spectral detector to unmix the
signals) for the two emission channels:

o Green Channel: 515-550 nm
o Red Channel: 570-620 nm
e Image Analysis:

o Correct for background fluorescence in both channels.
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o Generate a ratio image by dividing the intensity of the red channel image by the intensity
of the green channel image on a pixel-by-pixel basis.

o The resulting ratio values can be pseudo-colored to visualize pH variations across the
lysosomal population.

In Situ pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is
essential. This is typically achieved using ionophores that equilibrate the intracellular and
extracellular pH.

o Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values
ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common calibration buffer consists
of a high potassium concentration (e.g., 120 mM KCI, 20 mM NacCl, 1 mM MgCI2, 1 mM
CaCl2, 10 mM glucose, and 20 mM of a suitable buffer like MES for acidic pH and HEPES
for neutral pH).

e Add lonophores: To each calibration buffer, add ionophores such as nigericin (typically 5-10
puM) and monensin (typically 5-10 uM). Nigericin is a K+/H+ ionophore, and monensin is a
Na+/H+ ionophore; together they effectively clamp the intracellular pH to that of the
extracellular buffer.

o Cell Treatment: After staining the cells with CQ-Lyso and washing as described above,
replace the imaging medium with the first calibration buffer (e.g., pH 7.0).

e Image Acquisition: Incubate the cells for 5-10 minutes to allow for pH equilibration and then
acquire images in both the green and red channels.

o Repeat for all pH points: Repeat steps 3 and 4 for each of the calibration buffers, moving
sequentially from higher to lower pH values.

e Data Analysis:

o For each pH point, calculate the average fluorescence intensity ratio from multiple cells or
regions of interest (lysosomes).
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o Plot the mean intensity ratio (Red/Green) as a function of the buffer pH.

o Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a pH

calibration curve.

o This calibration curve can then be used to convert the experimental ratio values from your
samples of interest into absolute lysosomal pH values.

Mandatory Visualizations
Experimental Workflow

The following diagram outlines the key steps in a typical experiment using CQ-Lyso for
lysosomal pH measurement.
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Caption: Experimental workflow for lysosomal pH measurement using CQ-Lyso.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. DOT Language | Graphviz [graphviz.org]
e 2. youtube.com [youtube.com]

« To cite this document: BenchChem. [CQ-Lyso as a Ratiometric Probe for Lysosomal pH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372808#understanding-cg-lyso-as-a-ratiometric-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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